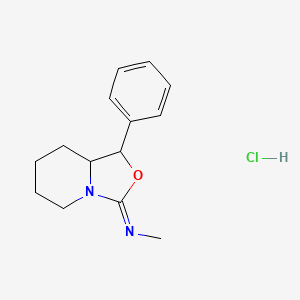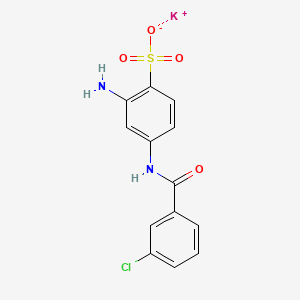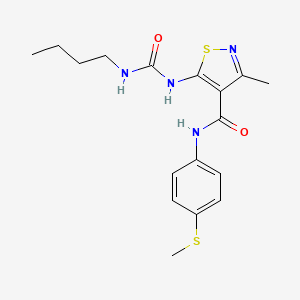
Thalfine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalfine is a bisbenzylisoquinoline alkaloid, known for its complex molecular structure and significant biological activities. It belongs to a class of natural compounds that have been studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalfine involves several steps, starting with the formation of the bisbenzylisoquinoline core. This can be achieved through the condensation of appropriate benzylisoquinoline precursors under specific conditions. Common synthetic methods include the use of strong acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Thalfine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl positions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Thalfine serves as a model compound for studying bisbenzylisoquinoline alkaloids and their reactivity.
Biology: It has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: This compound and its derivatives are used in the development of new materials and as intermediates in the synthesis of complex organic molecules
Mecanismo De Acción
Thalfine exerts its effects through various molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the modulation of biological processes. The exact mechanism involves binding to specific receptors or enzymes, thereby altering their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Thalfine is unique among bisbenzylisoquinoline alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Thalfinine: Another bisbenzylisoquinoline alkaloid with similar structural features but different biological activities.
Berberine: A well-known isoquinoline alkaloid with significant antimicrobial and anticancer properties.
Palmatine: Another isoquinoline alkaloid with various pharmacological effects
This compound stands out due to its unique combination of structural complexity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
27764-05-2 |
|---|---|
Fórmula molecular |
C38H36N2O8 |
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
(25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene |
InChI |
InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1 |
Clave InChI |
OSOKLEWJPLGVBW-NDEPHWFRSA-N |
SMILES isomérico |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
SMILES canónico |
CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)

